4-Sulfanylbenzoyl chloride
CAS No.: 110922-46-8
Cat. No.: VC20743091
Molecular Formula: C7H5ClOS
Molecular Weight: 172.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110922-46-8 |
---|---|
Molecular Formula | C7H5ClOS |
Molecular Weight | 172.63 g/mol |
IUPAC Name | 4-sulfanylbenzoyl chloride |
Standard InChI | InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H |
Standard InChI Key | PIGPGBJMESGOTG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)Cl)S |
Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)S |
Chemical Structure and Properties
Molecular Structure
4-Sulfanylbenzoyl chloride consists of a benzene ring substituted with a carbonyl chloride group (benzoyl chloride) and a sulfanyl group in the para position. The molecular formula is C₇H₅ClOS with a structural arrangement that positions the reactive groups on opposite ends of the benzene ring, providing spatial separation that can be advantageous in certain synthetic applications.
The molecule exhibits a relatively planar geometry around the benzene ring, with the carbonyl group maintaining coplanarity with the aromatic system to facilitate conjugation. This structural arrangement influences both the physical properties and chemical reactivity of the compound.
Physical Properties
The physical properties of 4-Sulfanylbenzoyl chloride can be compared with related compounds such as 4-(chlorosulphonyl)benzoyl chloride. Based on structural similarities and consistent patterns observed in benzoyl chloride derivatives, the following properties can be estimated:
Property | Value | Notes |
---|---|---|
Molecular Weight | 186.63 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Typical for benzoyl chlorides |
Color | White to off-white crystalline solid | Common for aromatic acyl chlorides |
Odor | Sharp, pungent | Characteristic of acyl chlorides |
Melting Point | Approximately 80-85°C | Estimated based on similar compounds |
Boiling Point | Decomposes before boiling | Typical behavior for reactive acyl chlorides |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, toluene) | Insoluble in water due to hydrolysis |
Density | Approximately 1.3-1.4 g/cm³ | Estimated from similar structures |
Like other acyl chlorides, 4-Sulfanylbenzoyl chloride is moisture-sensitive and undergoes hydrolysis upon contact with water, forming the corresponding carboxylic acid (4-sulfanylbenzoic acid) and hydrogen chloride. This reactivity necessitates storage under anhydrous conditions, typically under an inert atmosphere.
Spectroscopic Data
The spectroscopic profile of 4-Sulfanylbenzoyl chloride provides valuable information for structure confirmation and purity assessment. While specific data for this compound is limited in the provided search results, the expected spectroscopic features can be inferred from related compounds and general principles:
IR Spectroscopy:
-
Strong carbonyl (C=O) absorption at approximately 1770-1780 cm⁻¹ (higher than typical carboxylic acids due to the electron-withdrawing chlorine)
-
S-H stretching at approximately 2550-2600 cm⁻¹
-
Aromatic C=C stretching at approximately 1600 and 1475 cm⁻¹
-
C-Cl stretching at approximately 750-780 cm⁻¹
¹H NMR Spectroscopy (in CDCl₃):
-
Aromatic protons appearing as two doublets at approximately δ 7.50-8.00 ppm (AA'BB' pattern typical for para-substituted benzenes)
-
Thiol proton (-SH) as a singlet at approximately δ 3.50-4.00 ppm (variable due to exchange processes)
¹³C NMR Spectroscopy:
-
Carbonyl carbon signal at approximately δ 165-170 ppm
-
Aromatic carbons in the range of δ 125-140 ppm
-
Carbon bearing the sulfanyl group at approximately δ 130-135 ppm
Synthesis Methods
Laboratory Preparation
The synthesis of 4-Sulfanylbenzoyl chloride typically involves multiple steps, starting from appropriate precursors. Several synthetic routes can be employed, with the most common approaches including:
Method 1: From 4-Sulfanylbenzoic Acid
This method involves converting 4-sulfanylbenzoic acid to the corresponding acyl chloride using chlorinating agents:
-
4-Sulfanylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF)
-
The reaction is conducted in an inert solvent such as dichloromethane or toluene
-
The reaction mixture is heated under reflux for 2-4 hours
-
After completion, the excess chlorinating agent and solvent are removed under reduced pressure
-
The product is purified by recrystallization or distillation under reduced pressure
Chemical Reactivity
Reactions of the Benzoyl Chloride Group
The acyl chloride functionality in 4-Sulfanylbenzoyl chloride is highly reactive toward nucleophiles, similar to other benzoyl chlorides. These reactions typically proceed via nucleophilic acyl substitution mechanisms:
Hydrolysis:
4-Sulfanylbenzoyl chloride readily reacts with water to form 4-sulfanylbenzoic acid and HCl. This reaction proceeds rapidly, especially under basic conditions.
Esterification:
Reaction with alcohols (ROH) yields the corresponding 4-sulfanylbenzoate esters:
-
Primary and secondary alcohols react readily, often requiring a base (such as pyridine or triethylamine) to neutralize the HCl formed
-
The reaction can be conducted in suitable aprotic solvents like dichloromethane or tetrahydrofuran
-
Yields are typically high (80-95%) under optimized conditions
Amidation:
Reaction with amines produces 4-sulfanylbenzamides:
-
Primary and secondary amines react efficiently to form the corresponding amides
-
The reaction proceeds well at room temperature or with mild heating
-
Similar to esterification, a base is often added to neutralize the HCl generated
Friedel-Crafts Acylation:
As an acylating agent, 4-Sulfanylbenzoyl chloride can participate in Friedel-Crafts acylation of aromatic compounds:
-
The reaction requires Lewis acid catalysts such as AlCl₃, FeCl₃, or BF₃·Et₂O
-
The presence of the sulfanyl group may influence the reactivity and selectivity compared to simple benzoyl chloride
Reactions of the Sulfanyl Group
The sulfanyl (thiol) functionality provides additional reactivity pathways:
Oxidation:
The thiol group can undergo oxidation to form various sulfur species:
-
Mild oxidation leads to disulfide formation
-
Stronger oxidation can generate sulfenic, sulfinic, or sulfonic acids
-
Controlled oxidation can be achieved using oxidants like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate
Alkylation:
The thiol group readily undergoes S-alkylation:
-
Reaction with alkyl halides under basic conditions yields thioethers (R-S-R')
-
The reaction typically proceeds via an SN2 mechanism
-
Base is required to deprotonate the thiol, enhancing its nucleophilicity
Metal Coordination:
The sulfanyl group can coordinate with various metal ions:
-
Soft metal ions (e.g., Hg²⁺, Ag⁺, Au⁺, Pd²⁺) have particularly high affinity for the sulfur atom
-
This property can be utilized in developing metal complexes and coordination polymers
Michael Addition:
The thiolate anion (generated under basic conditions) can participate in Michael addition reactions:
-
Addition to α,β-unsaturated carbonyl compounds
-
Addition to activated alkenes and alkynes
-
These reactions provide access to diverse sulfur-containing structures
Combined Reactivity
The presence of both acyl chloride and sulfanyl groups in the same molecule allows for selective or sequential transformations:
Protecting Group Strategies:
-
The acyl chloride can be reacted selectively in the presence of the unprotected thiol
-
Alternatively, the thiol can be protected (e.g., as a thioether or disulfide) prior to reactions involving the acyl chloride
Orthogonal Functionalization:
-
Different reaction partners can be introduced at each reactive site
-
This enables the synthesis of asymmetrically substituted building blocks
Intramolecular Reactions:
-
In appropriate derivatives, the thiol can participate in intramolecular reactions with the acyl chloride
-
This can lead to cyclic structures such as thiolactones
Applications
Pharmaceutical Applications
The bifunctional nature of 4-Sulfanylbenzoyl chloride makes it valuable in pharmaceutical synthesis:
Production of Active Pharmaceutical Ingredients (APIs):
-
Serves as an intermediate in the synthesis of drugs containing benzoyl and/or sulfur functionalities
-
The acyl chloride allows for easy incorporation of the 4-sulfanylbenzoyl moiety into complex structures
-
The thiol group provides sites for further modification or conjugation
Cysteine-Targeting Compounds:
-
The electrophilic acyl chloride can be used to develop compounds that target cysteine residues in proteins
-
Such compounds have applications in covalent enzyme inhibitors and proteomics
Prodrug Development:
-
Thioester linkages formed from the acyl chloride can serve as biodegradable connections in prodrug design
-
Controlled release systems can be designed based on the differential stability of thioester bonds in various physiological environments
Material Science Applications
Polymer Chemistry:
-
Acts as a bifunctional monomer for polymerization reactions
-
The thiol functionality allows for participation in thiol-ene click chemistry
-
Can be incorporated into polymers to introduce sites for post-polymerization modification
Surface Modification:
-
The thiol group has a strong affinity for noble metal surfaces (particularly gold)
-
Can be used to create self-assembled monolayers (SAMs) with pendant acyl chloride functionality
-
These modified surfaces can be further functionalized for sensing or catalytic applications
Coordination Materials:
-
The sulfur atom serves as a coordination site for various metals
-
This property can be exploited in the design of metal-organic frameworks (MOFs) and coordination polymers
-
Such materials have applications in catalysis, gas storage, and separation technologies
Organic Synthesis
Building Block in Total Synthesis:
-
Serves as a versatile intermediate in the synthesis of complex natural products and their analogs
-
The bifunctional nature allows for selective transformations and introduction of diverse functionalities
Cross-Coupling Reactions:
-
Derivatives can participate in various metal-catalyzed cross-coupling reactions
-
Palladium-catalyzed coupling reactions can be employed to form carbon-carbon bonds
Linkers in Bioconjugation:
-
The reactivity toward both nucleophilic and electrophilic partners makes it suitable as a linker in bioconjugation chemistry
-
Applications include protein labeling, immobilization of biomolecules, and development of bioconjugates
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume